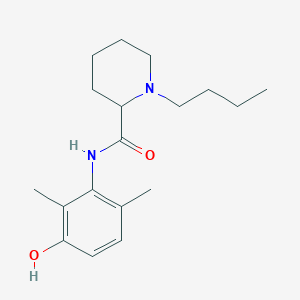

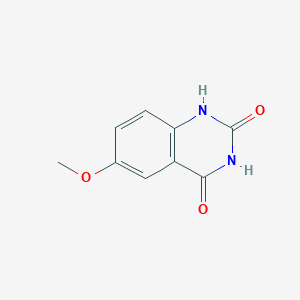

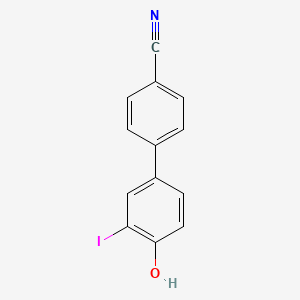

![molecular formula C14H13N3 B1336734 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine CAS No. 325834-09-1](/img/structure/B1336734.png)

2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis of these compounds has been achieved through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine” can be analyzed using various computational methods. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of numerous chemical reactions. These reactions have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine” can be computed using various methods. For example, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and whether the compound is canonicalized can be computed .Aplicaciones Científicas De Investigación

Optical Properties and Fluorescent Sensors

- Imidazo[1,2-a]pyrimidines, including derivatives like 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine, have been studied for their optical properties. These compounds show varied fluorescence intensities based on electron-donating and electron-withdrawing substitutions (Rawat & Rawat, 2018).

- Certain derivatives of imidazo[1,2-a]pyrimidines can act as fluorescent sensors, particularly for detecting zinc ions, demonstrating their potential in environmental and biological sensing applications (Rawat & Rawat, 2018).

Chemical Synthesis and Modifications

- Research has focused on the regiospecific synthesis of imidazo[1,2-a]pyrimidines, exploring efficient methods to produce various derivatives (Katritzky, Xu, & Tu, 2003).

- The development of novel synthetic routes using copper-catalyzed and palladium-catalyzed processes has been a significant area of study, highlighting the versatility and utility of imidazo[1,2-a]pyrimidines in organic synthesis (Rao, Mai, & Song, 2017); (Li et al., 2003).

Biological Applications

- Imidazo[1,2-a]pyrimidines have been investigated for their potential in treating heart failure, with studies focusing on the inotropic activity of these compounds (Spitzer, Victor, Pollock, & Hayes, 1988).

- Additionally, they have been examined for their anti-inflammatory properties, providing insights into their medicinal chemistry applications (Zhou, Ding, Zhang, Xu, & Dai, 2008).

Environmental and Detoxification Applications

- Some derivatives of imidazo[1,2-a]pyrimidines have been explored for their use in chemical detoxification, particularly in the context of mercury(II) chloride induced toxicity (Sharma et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-2-11-4-6-12(7-5-11)13-10-17-9-3-8-15-14(17)16-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQMBYASUUSKAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

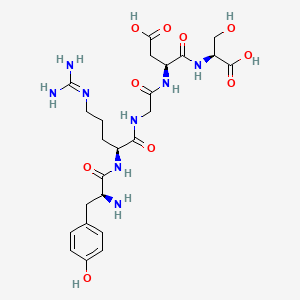

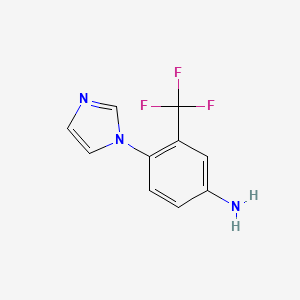

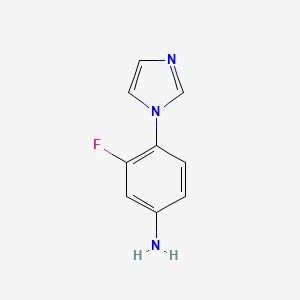

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

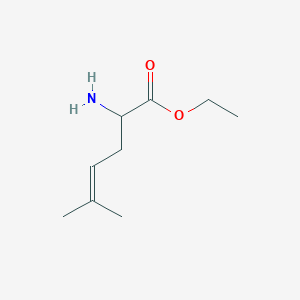

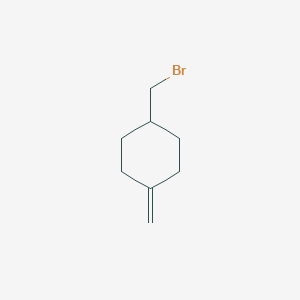

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)